molecular formula C13H8Cl2F3N3 B1410578 4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 1823183-94-3

4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B1410578
CAS No.: 1823183-94-3
M. Wt: 334.12 g/mol
InChI Key: YWNFLZVKTWFDAA-UHFFFAOYSA-N
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Description

4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic compound that features a unique combination of chloro, trifluoromethyl, pyridine, and cyclopenta[d]pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both chloro and trifluoromethyl groups enhances its chemical reactivity and biological activity, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyridine Intermediate: : The synthesis begins with the preparation of the pyridine intermediate, 3-chloro-5-(trifluoromethyl)pyridine. This can be achieved through the chlorination of 5-(trifluoromethyl)pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

  • Cyclopenta[d]pyrimidine Formation: : The next step involves the formation of the cyclopenta[d]pyrimidine ring. This can be done by reacting the pyridine intermediate with a suitable cyclopentadiene derivative under acidic or basic conditions to form the desired cyclopenta[d]pyrimidine structure.

  • Final Chlorination: : The final step is the chlorination of the cyclopenta[d]pyrimidine ring to introduce the 4-chloro substituent. This can be achieved using chlorinating agents such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the chloro groups, converting them to corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Formation of pyridine N-oxides

    Reduction: Formation of dechlorinated derivatives

    Substitution: Formation of substituted pyridine and cyclopenta[d]pyrimidine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is explored for its applications in the development of agrochemicals, such as herbicides and insecticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(trifluoromethyl)pyrimidine
  • 3-chloro-5-(trifluoromethyl)pyridine
  • 6,7-dihydro-5H-cyclopenta[d]pyrimidine

Uniqueness

Compared to similar compounds, 4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the combination of its structural features. The presence of both chloro and trifluoromethyl groups, along with the fused pyridine and cyclopenta[d]pyrimidine rings, provides a distinct chemical profile that can lead to unique reactivity and biological activity.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3N3/c14-8-4-6(13(16,17)18)5-19-10(8)12-20-9-3-1-2-7(9)11(15)21-12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNFLZVKTWFDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 2
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 3
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 4
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 6
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

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